molecular formula C8H14N2O2 B1435119 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one CAS No. 2089648-48-4

1-Oxa-4,8-diazaspiro[5.5]undecan-5-one

Cat. No. B1435119
CAS RN: 2089648-48-4
M. Wt: 170.21 g/mol
InChI Key: MCNUBMFVUZKQTQ-UHFFFAOYSA-N
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Description

“1-Oxa-4,8-diazaspiro[5.5]undecan-5-one” is an organic compound . It is also known as “1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE HCL” with a CAS Number of 1402232-51-2 . The compound is white to yellow solid in physical form .


Synthesis Analysis

The synthesis of “1-Oxa-4,8-diazaspiro[5.5]undecan-5-one” and its analogues are useful in the preparation of pharmaceutical compounds, including for the treatment of disorders involving abnormal cellular proliferation .


Molecular Structure Analysis

The IUPAC name of the compound is “1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride” and its Inchi Code is "1S/C8H14N2O2.ClH/c11-7-5-12-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H" . The molecular weight of the compound is 206.67 .


Physical And Chemical Properties Analysis

The compound “1-Oxa-4,8-diazaspiro[5.5]undecan-5-one” is a white to yellow solid . It has a molecular weight of 206.67 . The IUPAC name of the compound is “1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride” and its Inchi Code is "1S/C8H14N2O2.ClH/c11-7-5-12-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H" .

properties

IUPAC Name

1-oxa-4,8-diazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-8(12-5-4-10-7)2-1-3-9-6-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUBMFVUZKQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(=O)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one
Reactant of Route 2
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Reactant of Route 3
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one
Reactant of Route 4
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Reactant of Route 5
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one
Reactant of Route 6
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